2,2',6,6'-Tetranitrobiphenyl-4,4'-dicarbaldehyde
Overview
Description
2,2’,6,6’-Tetranitrobiphenyl-4,4’-dicarbaldehyde is an organic compound with the molecular formula C14H6N4O10 It features two biphenyl rings substituted with nitro groups at the 2, 2’, 6, and 6’ positions, and aldehyde groups at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-tetranitrobiphenyl-4,4’-dicarbaldehyde typically involves the nitration of biphenyl derivatives followed by formylation. The nitration process introduces nitro groups into the biphenyl structure, which is then followed by the introduction of aldehyde groups through formylation reactions. Specific reaction conditions, such as the choice of nitrating agents and solvents, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized nitration and formylation processes to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’,6,6’-Tetranitrobiphenyl-4,4’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2’,6,6’-tetranitrobiphenyl-4,4’-dicarboxylic acid.
Reduction: Formation of 2,2’,6,6’-tetraaminobiphenyl-4,4’-dicarbaldehyde.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’,6,6’-Tetranitrobiphenyl-4,4’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and explosives due to its nitro groups.
Mechanism of Action
The mechanism of action of 2,2’,6,6’-tetranitrobiphenyl-4,4’-dicarbaldehyde involves its interaction with molecular targets through its reactive nitro and aldehyde groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The pathways involved may include oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,6,6’-Tetranitrobiphenyl-4,4’-dicarboxylic acid
- 2,2’,6,6’-Tetraaminobiphenyl-4,4’-dicarbaldehyde
- 2,2’,6,6’-Tetranitrobiphenyl-4,4’-dimethyl
Uniqueness
2,2’,6,6’-Tetranitrobiphenyl-4,4’-dicarbaldehyde is unique due to the presence of both nitro and aldehyde groups on the biphenyl structure
Properties
IUPAC Name |
4-(4-formyl-2,6-dinitrophenyl)-3,5-dinitrobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N4O10/c19-5-7-1-9(15(21)22)13(10(2-7)16(23)24)14-11(17(25)26)3-8(6-20)4-12(14)18(27)28/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKVVAFCUQASMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N4O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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